Bms 182264

Description

Historical Context of Potassium Channel Modulators in Biomedical Science

The scientific journey into the world of potassium channel modulators has been a pivotal element of biomedical research. These essential membrane proteins are the gatekeepers of potassium ion (K+) flow across cell membranes, a process that is fundamental to establishing a cell's resting membrane potential and orchestrating the electrical signals in nerve and muscle cells. nih.gov The exploration of compounds that could influence these channels opened a new frontier in pharmacology. The development of sophisticated techniques, most notably the patch-clamp method, allowed for an unprecedented view into the function of various potassium channel subtypes. This led to the discovery of not only channel blockers but also a class of compounds known as potassium channel openers (KCOs). These openers, by facilitating the flow of potassium ions, could hyperpolarize cells, leading to the relaxation of smooth muscles and other significant physiological effects. This discovery paved the way for investigating their therapeutic potential in a variety of diseases.

Overview of ATP-Sensitive Potassium (KATP) Channels as Pharmacological Targets

A particularly intriguing subset of potassium channels is the ATP-sensitive potassium (KATP) channels. These channels possess a unique characteristic: they are directly regulated by the cell's metabolic state, specifically the intracellular ratio of adenosine (B11128) triphosphate (ATP) to adenosine diphosphate (B83284) (ADP). Under normal physiological conditions, with high ATP levels, these channels remain closed. patsnap.com However, during times of metabolic stress when ATP levels fall, the channels open. patsnap.com This elegant mechanism intrinsically links cellular energy levels to electrical activity.

Structurally, KATP channels are complex assemblies of two distinct subunits: a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. nih.govwikipedia.org The specific combination of these subunits varies across different tissues, giving rise to channel subtypes with unique properties in locations such as pancreatic β-cells, cardiac and smooth muscle, and neurons. wikipedia.org This tissue-specific expression has made KATP channels highly attractive targets for drug development. For instance, drugs that block KATP channels in the pancreas are a mainstay in the treatment of type 2 diabetes, while openers of these channels have been explored for their potential to treat conditions like hypertension and to offer protection to the heart and brain during ischemic events.

Positioning of BMS 182264 within KATP Channel Opener Research

The development of the chemical compound this compound by Bristol-Myers Squibb represents a focused effort to create a more selective KATP channel opener. nih.gov Early KCOs, such as cromakalim (B1669624) and pinacidil (B1677893), demonstrated the therapeutic promise of this drug class, but their application was often hampered by a lack of tissue selectivity, which could lead to undesirable side effects.

This compound was designed to have a pharmacological profile that combined structural elements of its predecessors, cromakalim and pinacidil. Radioligand binding studies have suggested that these three compounds indeed interact with a similar receptor site on KATP channels in the smooth muscle cells of rat aortas. A key distinguishing feature of this compound that emerged from early research was its notable selectivity for smooth muscle over cardiac muscle. While it demonstrated comparable smooth-muscle relaxing properties to cromakalim and pinacidil, it was found to have no significant effect on the action potential duration in guinea pig cardiac tissue, a marker for potential cardiac side effects. This smooth-muscle selectivity made this compound a particularly interesting candidate for therapeutic applications where targeted smooth muscle relaxation is desired, such as in the potential treatment of urge urinary incontinence. patsnap.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

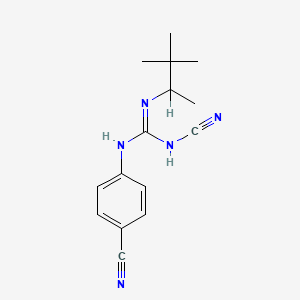

| Molecular Formula | C₁₅H₁₉N₅ |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine |

Data sourced from MedKoo Biosciences and BOC Sciences. medkoo.com

Research Findings on this compound

| Study Type | Tissue/Cell Line | Key Finding |

| Radioligand Binding | Ovine Choroid Plexus Cells | In competitive binding assays, the order of potency was found to be: P1075 > BMS-182264 > pinacidil >> nicorandil (B1678753) > diazoxide. |

| Electrophysiology | Guinea Pig Papillary Muscle | This compound showed no effect on the action potential duration, indicating selectivity for smooth muscle over cardiac muscle. |

| Comparative Pharmacology | Rat Aortic Smooth-Muscle Cells | This compound, cromakalim, and pinacidil appear to bind to a similar receptor site. |

| Functional Activity | Vascular Smooth Muscle | The compound exhibits smooth-muscle relaxing effects that are comparable to those of cromakalim and pinacidil. |

Structure

3D Structure

Propriétés

IUPAC Name |

1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDRGZVXVVZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870254 | |

| Record name | N-Cyano-N'-(4-cyanophenyl)-N''-(3,3-dimethylbutan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-54-6 | |

| Record name | Bms 182264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMINIDIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73C1QVQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Mechanism of Action of Bms 182264

Elucidation of KATP Channel Modulation by BMS 182264

This compound functions as a KATP channel opener, meaning it facilitates the opening of these channels. This action leads to an increase in potassium ion conductance across the cell membrane. researchgate.netresearchgate.net

Direct Interaction with KATP Channel Subunits (e.g., Kir6.2, SUR)

KATP channels are complex structures typically composed of two main subunits: the pore-forming subunit (Kir6.x, specifically Kir6.1 or Kir6.2) and the regulatory sulfonylurea receptor subunit (SURx, specifically SUR1, SUR2A, or SUR2B). uib.nonih.gov The Kir6.x subunits form the central pore through which potassium ions pass, while the SURx subunits regulate channel activity and contain binding sites for various modulators, including KATP channel openers and sulfonylureas. nih.gov While direct binding studies with isolated Kir6.2 or SUR subunits for this compound are not explicitly detailed in the provided snippets, the compound's classification as a KATP opener strongly implies interaction with the channel complex, likely involving the SUR subunit, which is known to be the binding site for KATP channel agonists. nih.gov Studies on related compounds and KATP channel openers demonstrate that these modulators interact with the SUR subunit, influencing the gating of the Kir6.2 pore. nih.govnih.gov

Mechanisms of Membrane Hyperpolarization Induction

The primary mechanism by which KATP channel openers like this compound exert their effects is through the induction of membrane hyperpolarization. By opening KATP channels, these compounds increase the efflux of positively charged potassium ions from the cell. This movement of positive charge out of the cell makes the inside of the cell membrane more negative relative to the outside, shifting the membrane potential towards the equilibrium potential for potassium. researchgate.netresearchgate.netrice.edu This hyperpolarization reduces the excitability of the cell by making it more difficult to reach the threshold potential required to activate voltage-gated ion channels responsible for depolarization and excitation. researchgate.net In smooth muscle cells, for example, this leads to relaxation. researchgate.netresearchgate.net Electrophysiological studies have demonstrated that compounds structurally related to this compound produce significant hyperpolarization that is reversible by KATP channel blockers like glyburide (B1671678), consistent with KATP channel activation. patsnap.comnih.gov

Comparative Analysis of this compound with First-Generation KATP Openers

This compound has been compared to first-generation KATP channel openers such as cromakalim (B1669624) and pinacidil (B1677893) to understand its pharmacological profile and potential advantages. researchgate.netnih.gov

Similarities in Receptor Binding Profiles with Cromakalim and Pinacidil

Radioligand-binding studies have provided evidence for similarities in the receptor binding profiles of this compound, cromakalim, and pinacidil. These studies suggest that these compounds bind to a similar receptor site, likely located on the SUR subunit of the KATP channel, in tissues such as rat aortic smooth-muscle cells. researchgate.netnih.govresearchgate.net This shared binding site underlies their common ability to activate KATP channels.

Distinctive Pharmacological Attributes Compared to Predecessors

Despite sharing a common mechanism of KATP channel opening and similar binding sites in some tissues, this compound exhibits distinctive pharmacological attributes compared to cromakalim and pinacidil. Notably, while this compound demonstrates smooth-muscle relaxing activity comparable to its predecessors, it has shown differences in effects on other tissues, such as cardiac muscle. researchgate.netnih.gov For instance, this compound had no effect on action potential duration in guinea pig papillary muscle, indicating a degree of smooth-muscle selectivity that distinguishes it from cromakalim and pinacidil, which significantly decreased maximum developed tension in cardiac tissue in some studies. researchgate.netnih.gov This tissue selectivity is a key area of investigation for second-generation KATP openers, aiming to achieve desired therapeutic effects while minimizing off-target effects. researchgate.netresearchgate.net

Radioligand-Binding Studies on KATP Channel Receptor Sites

Radioligand-binding studies have been instrumental in characterizing the interaction of this compound with KATP channels. These studies typically utilize a radiolabeled KATP channel opener, such as [³H]P1075, to label binding sites in cell membranes or intact cells. patsnap.comnih.gov The ability of unlabeled compounds, including this compound, to inhibit the binding of the radioligand provides information about their affinity for the KATP channel binding site. Studies using [³H]P1075 have shown that this compound inhibits its binding with a certain potency, indicating interaction with the P1075 binding site on the KATP channel. patsnap.comnih.gov The rank order of potency for inhibiting [³H]P1075 binding by various KATP channel openers, including this compound, has been determined in specific tissues, providing insights into their relative affinities. patsnap.comnih.gov

Table 1: Relative Potency of KATP Channel Openers in Inhibiting [³H]P1075 Binding

| Compound | Relative Potency (vs. P1075) | Tissue Source | Reference |

| P1075 | > BMS-182264, Pinacidil | Ovine Choroid Plexus Cells | patsnap.comnih.gov |

| BMS-182264 | < P1075, > Pinacidil | Ovine Choroid Plexus Cells | patsnap.comnih.gov |

| Pinacidil | < BMS-182264 | Ovine Choroid Plexus Cells | patsnap.comnih.gov |

| Nicorandil (B1678753) | << Pinacidil | Ovine Choroid Plexus Cells | patsnap.comnih.gov |

| Diazoxide | << Nicorandil | Ovine Choroid Plexus Cells | patsnap.comnih.gov |

Note: This table is based on the rank order of potency reported in the cited studies and does not represent precise quantitative values across different tissues or experimental conditions.

These studies, combined with functional assays measuring potassium currents or membrane potential, help to characterize the interaction of this compound with the KATP channel complex and its downstream effects. patsnap.comnih.gov

Structure Activity Relationship Sar Investigations of Bms 182264 and Analogues

Identification of Core Pharmacophoric Features for KATP Opening Activity

Studies involving diverse KATP channel openers, including BMS 182264, cromakalim (B1669624), and pinacidil (B1677893), have aimed to identify common pharmacophoric features despite their structural diversity. This compound combines structural features found in both cromakalim and pinacidil, and it exhibits smooth-muscle relaxing and antihypertensive activities comparable to these earlier compounds. nih.gov Radioligand-binding studies have provided further support for common features, demonstrating that cromakalim, pinacidil, and this compound bind to a similar receptor site in rat aortic smooth-muscle cells. nih.gov This suggests that these structurally distinct compounds may exert their biological effects through shared structural requirements for interacting with the KATP channel. nih.gov

Positional and Substituent Effects on KATP Channel Potency and Selectivity

The design and synthesis of novel KATP channel openers, including squaric acid analogues and substituted aryl derivatives, have allowed for detailed investigations into positional and substituent effects on potency and selectivity. patsnap.com For instance, modifications to the heterocyclic ring in certain series of compounds have been shown to afford potent KATP channel openers with desired tissue selectivity. patsnap.com These studies involve evaluating the effects of different chemical groups at various positions within the core structure on the compound's ability to activate KATP channels and its preference for channels in specific tissues.

Development of Tissue-Selective KATP Channel Openers through SAR Modification

A major goal in the development of KATP channel openers has been to achieve tissue selectivity to minimize unwanted side effects associated with widespread channel activation. SAR modifications have been employed to differentiate activity in various tissues.

Differentiation of Vascular Smooth Muscle Selectivity

This compound has demonstrated smooth-muscle selectivity. nih.gov While it shows a pharmacologic profile similar to cromakalim and pinacidil in vascular smooth muscle, this compound had no effect on action potential duration in guinea pig papillary muscle, indicating its selectivity for smooth muscle over cardiac tissue. nih.gov KATP channels in vascular smooth muscle play important roles in regulating vascular tone and blood flow, and their activation leads to vasodilation. nih.govnih.govkup.at

Quest for Myocardial-Selective KATP Channel Openers (e.g., BMS-180448)

Efforts to find KATP channel openers selective for the ischemic myocardium led to the identification of compounds like BMS-180448. nih.gov BMS-180448, despite having similar anti-ischemic potency to cromakalim, was significantly less active as a smooth-muscle relaxant. nih.gov This compound was shown to be efficacious as an anti-ischemic agent in vivo without significantly affecting hemodynamic variables, which can be a liability of less selective agents. nih.gov BMS-180448 is considered a prototype mitochondrial ATP-sensitive K+ channel stimulant, and its cardioprotective effects may involve the direct activation of mitoK(ATP) channels in cardiomyocytes. bocsci.commedkoo.com Studies have compared the protective effects of myocardial-selective KATP channel openers like BMS-180448 with ischemic preconditioning in isolated human atrial muscle. bocsci.com

Preclinical Pharmacological Investigations of Bms 182264

In Vitro Biochemical and Cellular Studies

No specific in vitro studies on the biochemical and cellular effects of BMS 182264 were found in the available literature. Research in this area typically involves a variety of assays to characterize a compound's mechanism of action and effects on cellular functions.

Effects on Smooth Muscle Contraction and Relaxation

There is no available research specifically detailing the effects of this compound on the contraction and relaxation of smooth muscle. Studies of this nature are fundamental in understanding the vascular effects of a compound. nih.govnih.govnih.gov Generally, substances that induce smooth muscle contraction are investigated, as well as those that promote relaxation, which can be crucial for therapeutic applications such as managing hypertension. nih.gov

For context, a related compound, BMS-180448, is known to be an opener of adenosine (B11128) triphosphate (ATP)-sensitive potassium channels, which leads to the relaxation of vascular smooth muscle. nih.gov This mechanism is a common pathway for achieving vasodilation. nih.gov

Modulation of Cellular Electrophysiology (e.g., Action Potential Duration in Cardiac Tissue)

Specific data on how this compound modulates cellular electrophysiology, such as the action potential duration in cardiac tissue, is not available. The cardiac action potential is a key indicator of cardiac cell function, with distinct phases that can be altered by pharmacological agents. nih.govnih.gov Prolongation or shortening of the action potential duration can have significant implications for cardiac rhythm and function. nih.govbms.com Electrophysiology studies are essential for assessing a compound's potential cardiac effects. clinicaltrials.govnih.govnih.gov

Investigation of KATP Channel-Mediated Cellular Hyperpolarization

While the opening of ATP-sensitive potassium (KATP) channels is a known mechanism for causing cellular hyperpolarization, no studies were found that specifically investigate the role of this compound in this process. nih.govnih.gov KATP channels act as metabolic sensors, and their opening leads to an efflux of potassium ions, which hyperpolarizes the cell membrane and reduces excitability. nih.govnih.gov This mechanism is important in various physiological processes, including vasodilation. bms.com

Role in Angiogenesis Research (KATP channel involvement)

There is no research available on the specific role of this compound in angiogenesis and the involvement of KATP channels. Pathological angiogenesis and inflammation are considered important in the development of certain cardiovascular conditions. nih.gov The activation of KATP channels has been shown to induce angiogenic effects in some contexts. bmsclinicaltrials.com

In Vivo Efficacy Studies in Animal Models

No specific in vivo efficacy studies for this compound in animal models were identified. Such studies are crucial for determining a compound's therapeutic potential in a living organism before proceeding to human trials.

Assessment of Antihypertensive Activity in Animal Models

Specific data on the assessment of the antihypertensive activity of this compound in animal models is not available. Animal models of hypertension, such as the spontaneously hypertensive rat (SHR), are commonly used to screen for and characterize the effects of potential antihypertensive drugs. nih.govnih.gov These models allow for the investigation of a compound's impact on blood pressure and other hemodynamic parameters. nih.govresearchgate.netbvsalud.org

For reference, the related KATP channel opener BMS-180448 was shown to reduce mean arterial blood pressure in dogs and ferrets, though at higher doses compared to other compounds of its class like cromakalim (B1669624). nih.gov

Evaluation of Anti-Ischemic Effects in Myocardial Models

Pharmacological openers of ATP-sensitive potassium channels (KATP) are a class of compounds investigated for their ability to protect the heart muscle from damage caused by ischemia, a condition of restricted blood flow. nih.gov Numerous studies have demonstrated that these agents can reduce the extent of necrosis (tissue death), improve the recovery of heart function after blood flow is restored (postischemic functional recovery), and prevent the heart muscle from becoming stiff (contracture formation). nih.gov The protective effects of these compounds are believed to be mediated by the conservation of energy within the heart cells, specifically by reducing the hydrolysis of adenosine triphosphate (ATP). nih.gov

In preclinical studies, the anti-ischemic effects of KATP openers are often evaluated in isolated heart models. For instance, in globally ischemic rat hearts, a compound's efficacy can be measured by its ability to increase the time it takes for the heart to enter a state of contracture. The cardioprotective effects are confirmed if they can be blocked by known KATP channel blockers like glyburide (B1671678) and sodium 5-hydroxydecanoate. nih.gov

One related compound, BMS-180448, was found to be cardioprotective in globally ischemic rat hearts, with a potency comparable to the reference KATP opener, cromakalim. nih.gov Another compound, BMS-191095, also demonstrated cardioprotective activity, comparable to both cromakalim and BMS-180448. pdx.edu The development of these compounds has been driven by the goal of separating the cardioprotective effects from potent vasodilation, which can lead to undesirable hypotension. nih.gov

A comparative table of the anti-ischemic potencies of related KATP openers is presented below.

| Compound | Time to Contracture (Rat Heart, EC25, µM) |

| Cromakalim | 4.7 |

| BMS-180448 | 3.0 |

| BMS-191095 | 1.4 |

EC25 represents the concentration required to produce 25% of the maximum effect.

Preclinical Studies in Ischemia/Reperfusion Arrhythmia Models

Ischemia and the subsequent restoration of blood flow (reperfusion) can lead to life-threatening cardiac arrhythmias. KATP channel openers have been investigated for their potential to prevent these arrhythmias. The antiarrhythmic effects are often studied in animal models where the heart is subjected to a period of ischemia followed by reperfusion, and the incidence and duration of arrhythmias are recorded. nih.govmdpi.com

The underlying mechanism for reperfusion arrhythmias is complex but is thought to involve calcium overload within the heart cells. mdpi.com Some studies suggest that the antiarrhythmic effects of certain drugs are associated with their ability to mitigate this calcium overload. mdpi.com

While specific data on this compound is unavailable, studies on other agents provide insight into the experimental models used. For example, in isolated rat hearts subjected to global ischemia and reperfusion, the administration of a test compound throughout the experiment allows for the evaluation of its effect on reperfusion-induced arrhythmias. nih.gov The effectiveness is often quantified by an arrhythmia score and the total duration of arrhythmias. nih.gov

Investigation of Hemodynamic Variables in Animal Studies

A critical aspect of the preclinical evaluation of cardiovascular drugs is the assessment of their effects on hemodynamic variables such as blood pressure and heart rate. For KATP channel openers, a key goal has been to develop compounds with potent cardioprotective effects but minimal impact on hemodynamics, as significant drops in blood pressure can be detrimental, especially in patients with compromised cardiovascular function. nih.govpdx.edu

Hemodynamic studies are typically conducted in anesthetized animal models, such as dogs, where variables like mean arterial pressure, heart rate, and left ventricular pressure can be continuously monitored. nih.gov The potency of a compound in lowering blood pressure is often compared to a reference agent like cromakalim. nih.govnih.gov

For example, the KATP opener BMS-180448 was found to be significantly less potent than cromakalim in decreasing blood pressure in anesthetized dogs. nih.govnih.gov In studies where BMS-180448 was administered to dogs undergoing coronary occlusion and reperfusion, it was shown to reduce the size of the heart attack (infarct size) by 50% without causing any significant hemodynamic changes. nih.gov This separation of cardioprotective and hemodynamic effects is a desirable characteristic for a potential anti-ischemic drug. nih.gov

The table below summarizes the comparative hemodynamic effects of related KATP openers.

| Compound | Blood Pressure-Lowering, Dogs (ED20, µmol/kg) |

| Cromakalim | 0.15 |

| BMS-180448 | 10.3 |

| BMS-191095 | >100 |

ED20 represents the dose required to produce a 20% decrease in the measured variable.

Molecular Interactions and Intracellular Signaling Pathways Modulated by Bms 182264

Ligand-Receptor Interaction Dynamics and Binding Kinetics

The interaction of BMS-182264 with the ATP-sensitive potassium (K-ATP) channel is a dynamic process that dictates its pharmacological activity. K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. nih.gov The SUR subunit is the primary binding site for K-ATP channel openers like BMS-182264. nih.gov

The binding of these ligands is not a simple static event but involves complex conformational changes in the receptor. nih.govdphg.de The binding process for K-ATP channel openers is thought to enhance the ATPase activity of the SUR subunit, which in turn leads to the opening of the Kir6.x pore. nih.gov This allows potassium ions to flow out of the cell, causing hyperpolarization of the cell membrane.

Research into the binding kinetics of a series of K-ATP channel openers, including BMS-182264, has provided quantitative insights into their interaction with the channel. Studies on canine cardiac membranes have determined the binding affinities (Ki) for these compounds and correlated them with their functional potencies. nih.gov Specifically, the affinity of these compounds for the K-ATP channel is directly related to their ability to protect the heart muscle during ischemic conditions and to relax smooth muscle. nih.govpatsnap.com

A study by researchers at Bristol-Myers Squibb Pharmaceutical Research Institute investigated the binding of several K-ATP channel openers to canine cardiac membranes using a radioligand, [3H]P-1075. nih.govpatsnap.com The results demonstrated a strong correlation between the binding affinity of these compounds and their cardioprotective and vasorelaxant effects.

Table 1: Binding Affinity and Functional Potency of K-ATP Channel Openers

| Compound | Binding Affinity (Ki, nM) | Cardioprotective Potency (EC50, nM) | Aortic Relaxation (IC50, nM) |

|---|---|---|---|

| BMS-182264 | 10 | 30 | 10 |

| Cromakalim (B1669624) | 28 | 100 | 30 |

| Pinacidil (B1677893) | 100 | 300 | 100 |

| P-1075 | 1.0 | 3.0 | 3.0 |

Data sourced from studies on canine cardiac and vascular tissues. nih.govpatsnap.com

The data indicate that BMS-182264 binds with high affinity to the cardiac K-ATP channel, which is consistent with its potent activity as a cardioprotective and vasorelaxant agent. The ligand-receptor complex can undergo alterations in affinity depending on factors like temperature and duration of association. nih.gov While not specifically detailed for BMS-182264, the general principles of ligand-receptor dynamics suggest that the initial binding event may be followed by subsequent conformational changes that stabilize the open state of the channel. nih.gov

Exploration of Downstream Cellular Pathways Affected by K-ATP Channel Opening

The primary consequence of BMS-182264 binding to and opening the K-ATP channel is the efflux of potassium ions (K+) from the cell, which drives the membrane potential towards the K+ equilibrium potential, resulting in hyperpolarization. This change in membrane voltage is a fundamental signal that affects numerous downstream cellular pathways, primarily by influencing the activity of voltage-dependent ion channels and altering intracellular calcium (Ca2+) homeostasis. nih.gov

In metabolically active tissues like the heart, K-ATP channels act as metabolic sensors, linking the cell's energetic state (reflected by ATP/ADP ratio) to its electrical activity. nih.gov Under conditions of metabolic stress, such as ischemia, falling ATP levels lead to the opening of K-ATP channels. Pharmacological openers like BMS-182264 mimic this protective effect.

The key downstream effects of K-ATP channel opening by BMS-182264 include:

Reduction of Cellular Excitability: Hyperpolarization moves the membrane potential further away from the threshold required to trigger an action potential. In cardiomyocytes and vascular smooth muscle cells, this leads to a decreased likelihood of depolarization, resulting in reduced contractility. nih.gov

Shortening of Action Potential Duration (APD): In cardiac cells, the increased outward K+ current during the repolarization phase shortens the duration of the action potential.

Inhibition of Voltage-Gated Calcium Channels (VGCCs): A major consequence of both hyperpolarization and shortened APD is the reduced influx of Ca2+ through L-type calcium channels. These channels are voltage-dependent and are a primary source of calcium for muscle contraction. By limiting their opening time and driving force, K-ATP channel activation effectively reduces intracellular Ca2+ concentration.

Cardioprotection and Vasodilation: The reduction in Ca2+ influx is the central mechanism behind the therapeutic effects of BMS-182264. In the heart, limiting Ca2+ overload during ischemia prevents cell death and arrhythmias. nih.gov In vascular smooth muscle, it leads to relaxation and vasodilation, thereby lowering blood pressure.

Table 2: Downstream Consequences of K-ATP Channel Activation by BMS-182264

| Event | Cellular Effect | Physiological Outcome |

|---|---|---|

| K+ Efflux | Membrane Hyperpolarization | Reduced cellular excitability |

| Action Potential Shortening | Decreased duration of depolarization phase | Reduced Ca2+ entry per heartbeat |

| Reduced VGCC Activity | Decreased intracellular Ca2+ influx | Myocardial relaxation, vasodilation |

| Metabolic Preservation | Reduced energy demand from contraction | Cardioprotection during ischemia |

This table outlines the general cascade of events following K-ATP channel opening.

Investigation of Cross-Talk with Other Ion Channels and Signaling Molecules

The modulation of cellular function by BMS-182264 is not confined to the direct effects on K-ATP channels but also involves significant cross-talk with other ion channels and signaling molecules. This interplay is crucial for the integrated cellular response. nih.gov

The most direct form of cross-talk is the functional coupling between K-ATP channels and voltage-gated ion channels. The hyperpolarization induced by BMS-182264 directly impacts the gating of other channels sensitive to membrane potential.

Voltage-Gated Ca2+ Channels (VGCCs): As mentioned, there is a strong negative cross-talk between K-ATP channels and VGCCs. The hyperpolarizing current from K-ATP channels opposes the depolarizing currents necessary to activate VGCCs, leading to their closure and a reduction in Ca2+ influx. nih.gov

Voltage-Gated Na+ Channels: By hyperpolarizing the membrane, K-ATP channel opening can increase the availability of voltage-gated Na+ channels by removing steady-state inactivation. However, it also raises the threshold for them to be activated by a depolarizing stimulus. The net effect contributes to stabilizing the resting state of the cell.

Beyond functional coupling through membrane potential, there is evidence for more complex interactions and co-regulation of ion channel expression. plos.org While specific studies on BMS-182264 are limited, the principle of ion channel cross-talk is well-established in cardiovascular physiology. For instance, alterations in intracellular Ca2+, a key consequence of K-ATP channel activity, can modulate the function of various enzymes and transcription factors, potentially leading to long-term changes in the expression of other ion channels and signaling proteins. mdpi.com

Recent research has highlighted that various ion channels can physically or functionally interact to precisely coordinate intracellular signaling. mdpi.com For example, the regulation of intracellular Ca2+ is a complex process involving cross-talk between channels in the cell membrane and proteins in the endoplasmic reticulum, such as ryanodine (B192298) receptors and SERCA pumps. nih.govmdpi.com A change in Ca2+ influx mediated by the K-ATP/VGCC axis could, in turn, influence these intracellular Ca2+ handling proteins. Dysregulation of such ionic homeostasis and channel function is implicated in various pathologies. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| BMS-182264 |

| Cromakalim |

| Glibenclamide |

| Nicorandil (B1678753) |

| Pinacidil |

| P-1075 |

| Rilmakalim |

| Diazoxide |

| Minoxidil Sulphate |

Research on Analogues and Derivatives of Bms 182264

Structural Modifications and their Pharmacological Consequences

BMS 182264 was designed by combining the structural features of two first-generation K-ATP channel openers, cromakalim (B1669624) and pinacidil (B1677893). nih.govresearchgate.net This approach aimed to identify a common pharmacophore responsible for their smooth muscle-relaxing and antihypertensive effects. researchgate.net The core structure of this compound is N-Cyano-N'-(4-cyanophenyl)-N''-1,2,2-trimethylpropylguanidine. nih.gov

Structure-activity relationship (SAR) studies on the broader class of cyanoguanidine derivatives have provided insights into the pharmacological consequences of structural modifications. For instance, research into novel cyanoguanidine derivatives for the treatment of overactive bladder has shown that modifications to the substituents on the cyanoguanidine core can lead to potent and selective K-ATP channel openers. nih.govresearchgate.net In one such study, the condensation of N-(1-benzotriazol-1-yl-2,2-dichloropropyl)-substituted benzamides with N-(substituted-pyridin-3-yl)-N'-cyanoguanidines resulted in derivatives with significant activity in relaxing electrically stimulated pig bladder strips, a model for overactive bladder. nih.gov These compounds were confirmed to be glyburide-reversible potassium channel openers. nih.gov

While specific SAR data on direct analogues of this compound is limited in publicly available literature, the principles from related series can be extrapolated. The key structural components of this compound that are likely critical for its activity include:

The Cyanoguanidine Moiety: This group is a crucial component for the K-ATP channel opening activity. Its bioisosteric replacement has been a strategy to develop novel K-ATP channel openers.

The 4-Cyanophenyl Group: This aromatic ring system contributes to the binding affinity at the receptor site. Modifications to this part of the molecule could influence both potency and selectivity.

The 1,2,2-Trimethylpropyl Group: This bulky alkyl group also plays a role in the interaction with the channel, likely fitting into a hydrophobic pocket.

Systematic modifications of these regions in related cyanoguanidine series have demonstrated that it is possible to modulate tissue selectivity, for example, achieving greater potency in bladder smooth muscle compared to vascular smooth muscle. researchgate.net

Comparison of this compound with Structurally Diverse KATP Openers

This compound has been compared with other structurally diverse K-ATP channel openers, which has helped to delineate its pharmacological profile. A key finding is its improved tissue selectivity compared to its predecessors, cromakalim and pinacidil. researchgate.net While this compound exhibits smooth-muscle relaxing and antihypertensive activities comparable to cromakalim and pinacidil, it was found to have no effect on the action potential duration in guinea pig papillary muscle, a characteristic that distinguishes it from the less selective first-generation agents. researchgate.net This suggests a degree of smooth muscle selectivity for this compound. researchgate.net

Radioligand binding studies have shown that cromakalim, pinacidil, and this compound bind to a similar receptor site in rat aortic smooth muscle cells, supporting the hypothesis of a common pharmacophore. researchgate.net

The following table provides a qualitative comparison of this compound with other K-ATP channel openers based on available data.

| Compound | Structural Class | Key Comparative Features | Reference |

| This compound | Cyanoguanidine | Smooth muscle selective; no effect on cardiac action potential duration. | researchgate.net |

| Cromakalim | Benzopyran | Potent vasodilator; shortens cardiac action potential duration. | researchgate.netnaramed-u.ac.jp |

| Pinacidil | Cyanoguanidine | Potent vasodilator; shortens cardiac action potential duration. | researchgate.netnaramed-u.ac.jp |

| Nicorandil (B1678753) | Nicotinamide ester | Vasodilator with nitrate-like properties; also shortens cardiac action potential. | naramed-u.ac.jp |

| P1075 | Cyanoguanidine | Potent K-ATP opener, with BMS-182264 showing comparable binding affinity in some studies. | nih.gov |

In studies on detrusor muscle strips, the inhibitory effects of cromakalim and pinacidil were compared, highlighting that different K-ATP openers can have varying potencies depending on the stimulus (e.g., purinergic vs. cholinergic). nih.gov While this compound was not included in this specific study, it underscores the nuanced differences that can exist even among compounds acting on the same target class.

Strategies for Developing Improved Analogues with Enhanced Selectivity

The development of this compound itself was a successful strategy to enhance tissue selectivity over first-generation K-ATP openers. researchgate.net The primary goal in developing improved analogues is to further enhance this selectivity, for instance, targeting specific smooth muscle tissues like the bladder or achieving selectivity for ischemic myocardium over healthy tissue.

Several strategies have been explored for developing improved K-ATP opener analogues:

Bioisosteric Replacement of the Cyanoguanidine Moiety: Research has shown that replacing the N-cyanoguanidine group of pinacidil with a diaminocyclobutenedione template can yield novel K-ATP channel openers with unique selectivity for bladder smooth muscle. researchgate.net This strategy could be applied to the this compound scaffold to explore new selectivity profiles.

Modification of the Aromatic Ring: Altering the substituents on the phenyl ring can influence tissue selectivity. For example, in a series of K-ATP openers, modifications to the heterocyclic ring to give substituted aryl derivatives afforded potent compounds with desired detrusor selectivity. researchgate.net

Targeting Specific K-ATP Channel Subtypes: K-ATP channels are hetero-octameric complexes of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SURx) subunit. Different combinations of these subunits are expressed in different tissues (e.g., Kir6.2/SUR2A in cardiac muscle, Kir6.1/SUR2B in smooth muscle, and Kir6.2/SUR1 in pancreatic beta-cells). nih.gov A key strategy for developing selective analogues is to design molecules that preferentially interact with a specific SUR isoform. The improved selectivity of this compound may stem from a preferential interaction with the SUR2B subunit found in smooth muscle. Future efforts would focus on designing analogues with even higher affinity and selectivity for SUR2B to minimize effects on cardiac (SUR2A) and pancreatic (SUR1) channels.

Advanced Research Methodologies and Techniques Utilized in Bms 182264 Studies

Radioligand-Binding Assays for Receptor Affinity Determination

Radioligand-binding assays are a fundamental technique used to quantify the interaction between a ligand, such as BMS 182264, and its target receptor. These assays are considered a gold standard for measuring the affinity of ligand binding due to their robustness and sensitivity. giffordbioscience.com The principle involves incubating a receptor preparation with a radiolabeled ligand, allowing binding to occur, and then quantifying the amount of bound radioligand. sci-hub.se

There are typically three main types of radioligand-binding assays: saturation, competition, and kinetic assays. giffordbioscience.comnih.gov

Saturation binding assays are used to determine the total number of binding sites (Bmax) and the affinity (Kd) of the radioligand for the receptor by incubating increasing concentrations of the radioligand with the receptor preparation. giffordbioscience.comnih.gov

Competition binding assays are employed to determine the affinity (Ki) of an unlabeled compound, like this compound, by measuring its ability to inhibit the binding of a fixed concentration of a radiolabeled ligand. giffordbioscience.comnih.gov The IC50 value, the concentration of the unlabeled compound that inhibits 50% of the radioligand binding, is determined and then converted to a Ki value using the Cheng-Prusoff equation. uwec.edu

Kinetic binding assays measure the rates of association and dissociation of a radiolabeled ligand from a receptor, providing additional information about the binding process. giffordbioscience.comnih.gov

Studies involving potassium channel openers, a class of compounds that includes this compound, have utilized radioligand binding assays to assess their affinity for KATP channels. For instance, the binding of [3H]P1075, a known potassium channel opener, was inhibited by various compounds including this compound, with a specific rank order of potency. patsnap.com The KATP channel antagonist glyburide (B1671678) was shown to inhibit [3H]P1075 binding with a Ki of 2 microM. patsnap.com

Interactive Data Table: Inhibition of [3H]P1075 Binding

| Compound | Potency (relative to P1075) | Ki ([3H]P1075 binding) |

| P1075 | Highest | - |

| BMS-182264 | High | - |

| Pinacidil (B1677893) | Moderate | - |

| Nicorandil (B1678753) | Low | - |

| Diazoxide | Low | - |

| Glyburide | Inhibitory | 2 microM |

Note: Potency for P1075, BMS-182264, Pinacidil, Nicorandil, and Diazoxide is described qualitatively based on the provided text. patsnap.com

Electrophysiological Techniques for Ion Channel Current Recording

Electrophysiological techniques are crucial for studying the function of ion channels, which are key targets for compounds like this compound. These methods allow for the direct measurement of ionic currents across cell membranes. nih.govyoutube.com Key electrophysiological techniques include voltage-clamp and patch-clamp recordings. nih.govyoutube.comaanmelder.nl

Patch-clamp technique is a versatile method that enables the recording of currents through single ion channels or populations of channels in a whole cell. youtube.com It involves forming a tight seal between a glass pipette electrode and the cell membrane. youtube.com Variations include cell-attached, inside-out, outside-out, and whole-cell configurations, each providing different insights into channel behavior. youtube.com

Voltage-clamp technique allows researchers to control the membrane potential of a cell and measure the resulting ionic currents. This is essential for characterizing the voltage dependence of ion channels.

Electrophysiological studies have been used to examine the presence and activity of KATP channels in various cell types. For instance, patch-clamp techniques were used to investigate KATP channels on OCP cells, where a potassium outward current activated by P1075 was observed and subsequently blocked by glyburide. patsnap.com Similarly, electrophysiological studies using isolated rat bladder detrusor myocytes demonstrated that a compound (compound 79, related to the series including this compound) produced significant hyperpolarization that was reversed by glyburide, consistent with KATP channel activation. patsnap.com

In Vitro and In Vivo Models for Pharmacological Evaluation

Pharmacological evaluation of compounds like this compound involves both in vitro (cell-based or biochemical) and in vivo (animal) models to assess their effects on biological systems. nih.govresearchgate.net

In Vitro Models: In vitro models provide controlled environments to study the direct effects of a compound on specific cells, tissues, or biochemical processes. These can include:

Isolated tissue preparations: Tissues like rat detrusor strips have been used to study the relaxant effects of potassium channel agonists. patsnap.com By measuring muscle contraction or relaxation in response to the compound, researchers can assess its pharmacological activity on that specific tissue.

Cell-based assays: These assays use cultured cells that express the target of interest, such as ion channels. Changes in intracellular ion concentrations, membrane potential, or other cellular responses upon compound application can be measured. nih.gov Cell-based screening platforms can offer a more physiologically relevant context compared to biochemical assays. upmbiomedicals.com

Studies on potassium channel agonists have utilized isolated rat detrusor strips to evaluate their effects on bladder contractile function. patsnap.com

Disease models: Animal models that mimic specific disease states can be used to evaluate the therapeutic potential of a compound. For example, rat models of bladder instability have been used to assess the in vivo effects of potent relaxants identified in in vitro studies. patsnap.com

Pharmacokinetic studies: In vivo studies in animals like rats, dogs, and chimpanzees are conducted to determine the pharmacokinetic profile of a compound, including its oral bioavailability and metabolism. nih.gov

Potent potassium channel openers identified in in vitro studies were evaluated in vivo using a rat model of bladder instability. patsnap.com

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling play a significant role in drug discovery and development, particularly in understanding the structure-activity relationship (SAR) of compounds like this compound. creative-biolabs.comamazon.com These techniques use computational approaches to model molecular structures and predict their interactions with biological targets. creative-biolabs.comamazon.com

Structure-Activity Relationship (SAR) analysis: SAR explores how changes in the chemical structure of a compound affect its biological activity. creative-biolabs.com Computational tools can help analyze the structural features important for activity and guide the design of new compounds with improved properties. creative-biolabs.com

Molecular modeling: This involves creating 3D representations of molecules and their targets to visualize interactions and predict binding modes. amazon.com Techniques like molecular docking can simulate the binding of a ligand to a receptor.

Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR goes a step further than SAR by developing mathematical models that relate structural descriptors to biological activity, allowing for the prediction of activity for new compounds. creative-biolabs.com

Computational chemistry and molecular modeling software are effective tools for identifying binding site interactions. creative-biolabs.com SAR analysis helps determine which chemical groups are important for a compound's target effect, guiding structural modifications to improve potency or modify effects. creative-biolabs.com

High-Throughput Screening in Lead Optimization

High-throughput screening (HTS) is a powerful tool used in the early stages of drug discovery to rapidly screen large libraries of compounds for activity against a specific biological target. upmbiomedicals.combmglabtech.com While primarily used for hit identification, HTS can also be applied in lead optimization to evaluate numerous synthesized analogs and refine their properties. nih.govnih.gov

HTS involves automated systems to perform biological or chemical tests on a massive scale. bmglabtech.com This typically utilizes robotics, liquid handling devices, and sensitive detection methods. bmglabtech.com HTS allows for the rapid identification of "hits" – compounds that show initial activity. upmbiomedicals.combmglabtech.com

In the lead optimization phase, following HTS, researchers aim to improve the potency, selectivity, and other properties of the identified hits to generate promising "lead" compounds. upmbiomedicals.com HTS can be used in this phase to quickly assess the activity of numerous structural variations synthesized based on initial SAR findings. nih.govnih.gov This parallel screening approach helps in making rapid decisions about chemical synthesis strategy and identifying high-quality drug candidates. nih.gov

Bristol-Myers Squibb (BMS), the originator of this compound, has utilized advanced screening technology platforms and expanded panel screening strategies to support lead optimization. nih.gov This included the broad introduction of parallel SAR screening approaches to empower faster and more informed decisions in the lead optimization process. nih.gov

Future Research Directions and Unanswered Questions in Bms 182264 Research

Elucidating the Full Spectrum of KATP Channel Subtype Specificity

KATP channels are heteromeric complexes composed of Kir6.x (Kir6.1 or Kir6.2) and SURx (SUR1, SUR2A, SUR2B) subunits, and different combinations result in channels with distinct tissue distributions and functional properties. nih.govnih.govmdpi.comfrontiersin.org While BMS 182264 showed smooth muscle selectivity, the full spectrum of its activity across the various KATP channel subtypes remains to be definitively mapped. Understanding the precise affinity and efficacy of this compound for each specific Kir6.x/SURx combination is crucial. This knowledge is vital because the therapeutic or off-target effects of a KATP channel modulator are heavily dependent on the specific subtypes with which it interacts. Translational difficulties exist in KATP channel research, partly due to significant species differences in the potency and specificity of pharmacological tools targeting these subtypes. mdpi.comnih.gov Future studies should employ standardized in vitro assays across a comprehensive panel of human KATP channel subtypes to generate comparable data and fully characterize the subtype specificity of this compound.

Exploring Novel Therapeutic Applications for KATP Channel Modulation Beyond Cardiovascular Effects

KATP channels are implicated in a wide range of physiological processes beyond cardiovascular function, presenting opportunities for exploring novel therapeutic applications for their modulators. These areas include migraine, neurodegeneration, pain, metabolic disorders, obesity, autoimmune diseases, and urinary incontinence. researchgate.netnih.govmdpi.commdpi.comfrontiersin.orgresearchgate.netfrontiersin.orgtandfonline.com Given that KATP channel openers have shown potential in attenuating pain in animal models, further research is warranted to investigate if this compound or related compounds could have analgesic properties. frontiersin.org KATP channels in pancreatic beta-cells (Kir6.2/SUR1) are critical for insulin (B600854) secretion, and modulation of these channels is a target for diabetes treatment. nih.govbmrat.orgplos.org Mitochondrial KATP channels (mitoKATP) are being explored as targets for neuroprotection and cardioprotection. tandfonline.comoaepublish.comphysoc.org The potential role of KATP channels in angiogenesis is also an area that requires further investigation. researchgate.net Future research should systematically explore the effects of this compound in relevant preclinical models for these diverse conditions to identify potential new therapeutic avenues beyond its known cardiovascular effects. A deeper understanding of the molecular and pathway-specific consequences of KATP channel modulation in various disease states is necessary to fully predict the therapeutic potential. mdpi.com

Development of Highly Targeted KATP Channel Modulators

The development of first-generation KATP channel openers was limited by their lack of tissue selectivity, leading to undesirable side effects. nih.gov The future direction in KATP channel pharmacology is the development of highly targeted modulators with improved selectivity for specific channel subtypes or tissue types. This compound, showing some degree of smooth muscle selectivity, represented an step in this direction. nih.gov However, the development of even more refined agents is needed to minimize off-target effects and enhance therapeutic efficacy. New scientific methods, including those providing molecular insights into channel structure, are identifying novel targets and guiding the rational design of next-generation drugs. researchgate.netdovepress.com Leveraging structural information of K+ channels offers possibilities for designing highly selective blockers or openers. dovepress.com Future research should focus on structure-activity relationship studies based on the this compound scaffold, combined with advanced computational design techniques, to develop compounds with enhanced selectivity for specific KATP subtypes relevant to particular diseases, such as the Kir6.1/SUR2B subtype for migraine. nih.govmdpi.com

Integration of Omics Data for Comprehensive Mechanistic Understanding

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a more comprehensive understanding of complex biological systems and disease mechanisms. isglobal.orgoup.comfrontiersin.orgfrontiersin.orgnih.gov Applying this approach to KATP channel research, particularly in the context of how modulators like this compound exert their effects, could reveal intricate regulatory mechanisms and identify novel pathways involved. Integrating different omics datasets allows for the exploration of connections and interdependencies between molecular components. frontiersin.org This can help identify cross-omics correlations, uncover interactions between genomic features and other molecular components, provide insight into the functional implications of genomic regulation, and explore regulatory networks and pathways associated with specific biological processes or disease states where KATP channels play a role. frontiersin.org Future research should integrate multi-omics data from tissues or cells treated with this compound to build a more complete picture of its cellular impact and the downstream consequences of KATP channel modulation, potentially identifying biomarkers of response or resistance.

Leveraging Advanced In Silico and In Vitro Models in Preclinical Research

Advanced in silico (computational) and in vitro (cell-based) models are invaluable tools in modern drug discovery and preclinical research, offering ways to predict compound behavior and study mechanisms before extensive in vivo testing. In silico methods, such as molecular docking, virtual screening, and molecular dynamics simulations, are already contributing to the rational design and study of ion channel modulators and can be applied to this compound to predict binding sites and affinities for different KATP subtypes. bmrat.orgdovepress.comfrontiersin.org In vitro models, including patch clamp electrophysiology on heterologously expressed KATP channels in cell lines like HEK293, are essential for characterizing the potency and selectivity of compounds. nih.govmdpi.commdpi.com Furthermore, the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) combined with computational models is emerging in cardiac safety pharmacology and can be leveraged to study the effects of KATP channel modulators on human cardiac tissue in a controlled environment. biologists.com Future research on this compound should increasingly utilize these advanced models to refine predictions of subtype specificity, investigate mechanisms of action in relevant human cell types, and assess potential off-target interactions, thereby improving the efficiency and translatability of preclinical findings. While in silico studies can provide valuable predictions, it is encouraged to perform experimental validation using in vitro or in vivo testing to confirm these findings. bmrat.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.